molecular formula C13H13ClN2O2 B15065288 2-((5-Chloroquinolin-8-yl)oxy)-N-ethylacetamide CAS No. 88350-50-9

2-((5-Chloroquinolin-8-yl)oxy)-N-ethylacetamide

Cat. No.: B15065288
CAS No.: 88350-50-9
M. Wt: 264.71 g/mol
InChI Key: JXCRXQHHMGHPDT-UHFFFAOYSA-N
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Description

2-((5-Chloroquinolin-8-yl)oxy)-N-ethylacetamide is a chemical compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a chloro group at the 5th position of the quinoline ring and an ethylacetamide group attached via an oxygen atom at the 8th position. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Chloroquinolin-8-yl)oxy)-N-ethylacetamide typically involves the reaction of 5-chloro-8-hydroxyquinoline with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures (100-110°C) for several hours. After the reaction is complete, the product is isolated by adding water and extracting the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((5-Chloroquinolin-8-yl)oxy)-N-ethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the chloro group to other functional groups such as amines.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-((5-Chloroquinolin-8-yl)oxy)-N-ethylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and inhibit the replication of certain microorganisms. It may also interfere with the function of enzymes involved in cellular processes, leading to the inhibition of cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

    2-((5-Chloroquinolin-8-yl)oxy)-N,N-diethylethanamine: Similar structure but with diethyl groups instead of an ethylacetamide group.

    2-((5-Chloroquinolin-8-yl)oxy)acetic acid: Contains an acetic acid group instead of an ethylacetamide group.

    2-((5-Chloroquinolin-8-yl)oxy)-N-quinolin-8-yl-acetamide: Contains a quinolin-8-yl group instead of an ethyl group.

Uniqueness

2-((5-Chloroquinolin-8-yl)oxy)-N-ethylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethylacetamide group enhances its solubility and bioavailability, making it a promising candidate for further research and development.

Properties

CAS No.

88350-50-9

Molecular Formula

C13H13ClN2O2

Molecular Weight

264.71 g/mol

IUPAC Name

2-(5-chloroquinolin-8-yl)oxy-N-ethylacetamide

InChI

InChI=1S/C13H13ClN2O2/c1-2-15-12(17)8-18-11-6-5-10(14)9-4-3-7-16-13(9)11/h3-7H,2,8H2,1H3,(H,15,17)

InChI Key

JXCRXQHHMGHPDT-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)COC1=C2C(=C(C=C1)Cl)C=CC=N2

Origin of Product

United States

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